
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate typically involves the reaction of benzothiophene with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Major Products Formed
Oxidation: Formation of ethyl 3-(2-benzothienyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-benzothienyl)-3-hydroxypropanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate: Similar structure but contains an oxygen atom instead of sulfur.
Ethyl 3-(2-Indolyl)-3-hydroxypropanoate: Contains a nitrogen atom in the heterocyclic ring.
Ethyl 3-(2-Thienyl)-3-hydroxypropanoate: Contains a sulfur atom but lacks the benzene ring fused to the thiophene ring
These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different heteroatoms (oxygen, nitrogen, sulfur) and ring structures can significantly influence their reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H14O3S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
ethyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3 |
Clave InChI |
NKQOUGAEIUSRQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC2=CC=CC=C2S1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)

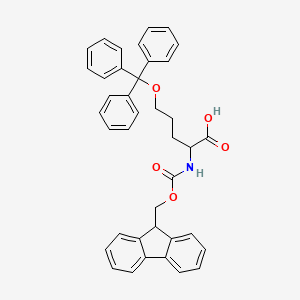

![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)

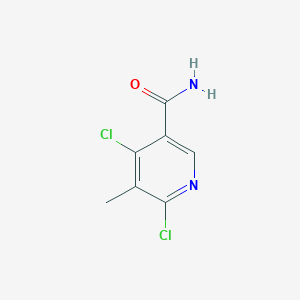
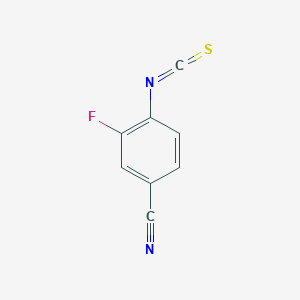
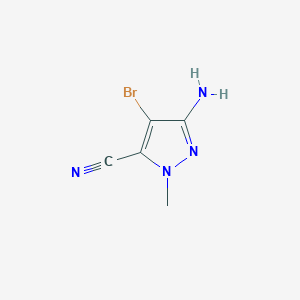
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
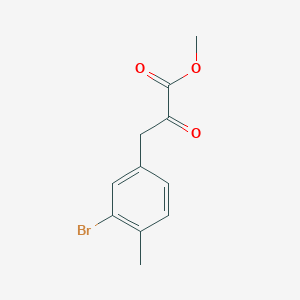
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)

